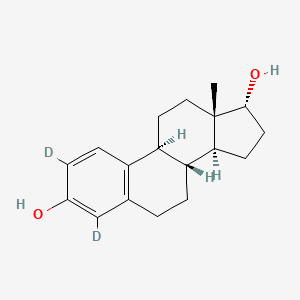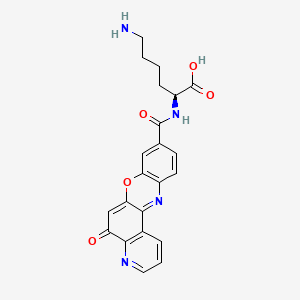
Tasipimidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tasipimidine sulfate is a novel, orally active compound that functions as a selective alpha-2A adrenoceptor agonist. It has been primarily investigated for its potential therapeutic applications in treating situational anxiety and fear, particularly in companion animals such as dogs . The compound’s chemical formula is C13H16N2O2.H2O4S, and it has a molecular weight of 330.357 .
Vorbereitungsmethoden
Tasipimidine sulfate can be synthesized through various synthetic routes. One common method involves the reaction of 2-(3,4-dihydro-5-methoxy-1H-2-benzopyran-1-yl)-4,5-dihydro-1H-imidazole with sulfuric acid to form the sulfate salt . The reaction conditions typically involve maintaining a stable pH range from about 2.0 to about 5.0 to ensure the stability of the compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Tasipimidine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction rate and product yield . Major products formed from these reactions include various derivatives of this compound, which can be further investigated for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying alpha-2A adrenoceptor agonists and their interactions with other chemical entities.
Biology: The compound is used in research to understand the biological pathways and mechanisms involved in anxiety and fear responses.
Medicine: Tasipimidine sulfate has shown promise as a therapeutic agent for treating situational anxiety and fear in companion animals.
Wirkmechanismus
Tasipimidine sulfate exerts its effects by selectively binding to alpha-2A adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release. Upon binding, the compound activates these receptors, leading to a decrease in the release of norepinephrine and other neurotransmitters. This results in reduced sympathetic nervous system activity, leading to decreased anxiety and fear responses . The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of intracellular calcium levels .
Vergleich Mit ähnlichen Verbindungen
Tasipimidine sulfate is unique in its high selectivity for alpha-2A adrenoceptors compared to other similar compounds. Some similar compounds include:
Clonidine: An alpha-2 adrenoceptor agonist used primarily for treating hypertension.
Dexmedetomidine: Another alpha-2 adrenoceptor agonist used for sedation and analgesia.
Tizanidine: An alpha-2 adrenoceptor agonist used for muscle spasticity.
Compared to these compounds, this compound has shown higher selectivity for alpha-2A adrenoceptors, making it a more targeted therapeutic agent for treating anxiety and fear .
Eigenschaften
CAS-Nummer |
1465908-73-9 |
|---|---|
Molekularformel |
C13H18N2O6S |
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C13H16N2O2.H2O4S/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13;1-5(2,3)4/h2-4,12H,5-8H2,1H3,(H,14,15);(H2,1,2,3,4) |
InChI-Schlüssel |
HZWPSPYSMWTZTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCOC2C3=NCCN3.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


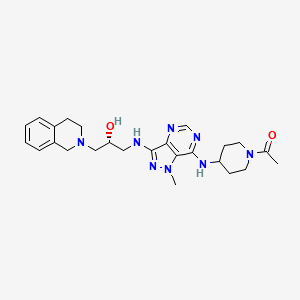
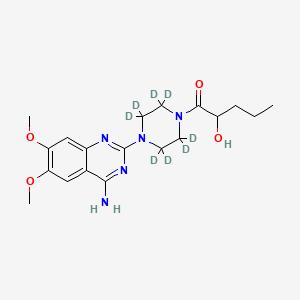
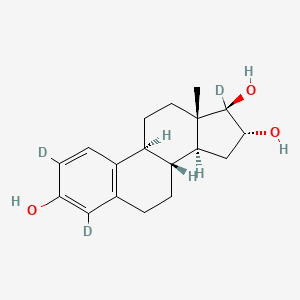
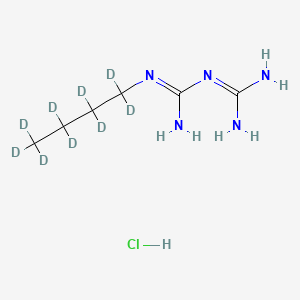


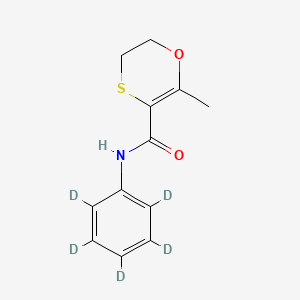
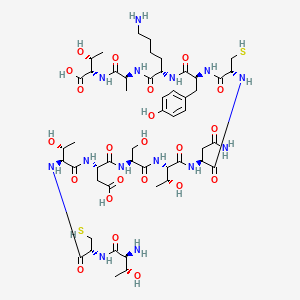
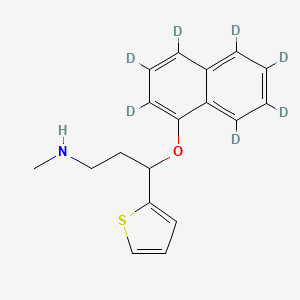
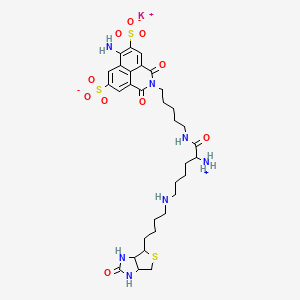
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
